molecular formula C19H17NO4S B12220595 Benzoic acid, 2-[[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio]- CAS No. 893642-99-4

Benzoic acid, 2-[[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio]-

Cat. No.: B12220595
CAS No.: 893642-99-4
M. Wt: 355.4 g/mol
InChI Key: YXTGSVSIOBQLNC-UHFFFAOYSA-N
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Description

Benzoic acid, 2-[[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio]- is a complex organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a benzoic acid moiety linked to a pyrrolidinylthio group, which is further substituted with a 4-ethylphenyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-[[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinylthio Intermediate: This step involves the reaction of 4-ethylphenylamine with maleic anhydride to form the corresponding pyrrolidinylthio intermediate.

    Coupling with Benzoic Acid: The intermediate is then coupled with benzoic acid under specific reaction conditions, such as the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-[[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio]- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and amine derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

Benzoic acid, 2-[[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio]- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 2-[[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

    Altering Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Benzoic acid, 2-[[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio]- can be compared with other similar compounds, such as:

    Benzoic acid, 4-(2-phenyl-1H-benzimidazol-1-yl)-, methyl ester: Another benzoic acid derivative with different substituents.

    Benzoic acid, 2-[1-ethyl-1-(4-ethylphenyl)-2-methyl-3-buten-1-yl]hydrazide: A compound with a similar benzoic acid moiety but different functional groups.

Uniqueness

The uniqueness of benzoic acid, 2-[[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio]- lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other benzoic acid derivatives.

Biological Activity

Benzoic acid derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound Benzoic acid, 2-[[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio]- (CAS No: 307543-64-2) is a notable derivative that exhibits various pharmacological properties. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound's structure is characterized by a benzoic acid backbone with a thioether linkage to a pyrrolidine moiety. The presence of the ethylphenyl group enhances its lipophilicity, potentially influencing its biological interactions.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

  • Ubiquitin-Proteasome Pathway Modulation : It acts as an irreversible inhibitor of ubiquitin-activating enzymes (E1), blocking ubiquitylation and preventing proteasomal degradation of key proteins such as p53. This results in increased levels of p21 and induction of apoptosis in vitro .
  • Antioxidant Activity : Various benzoic acid derivatives have demonstrated antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .
  • Antimicrobial Properties : Some studies indicate that benzoic acid derivatives possess antimicrobial activity against a range of pathogens, making them potential candidates for developing new antibiotics .

In Vitro Studies

Research has shown that the compound significantly affects cellular pathways involved in protein degradation and apoptosis:

  • Ubiquitin-Proteasome Inhibition :
    • The compound has an IC50 value of less than 10 μM for inhibiting E1 enzymes, which are crucial for the ubiquitin-proteasome system (UPS). This inhibition leads to the stabilization of proteins like p53, enhancing their tumor-suppressive functions .
  • Cell Viability and Cytotoxicity :
    • In studies involving human foreskin fibroblasts and various cancer cell lines (Hep-G2 and A2058), the compound exhibited low cytotoxicity at concentrations up to 10 μg/mL. This suggests a favorable safety profile for further therapeutic exploration .
  • Proteostasis Network Modulation :
    • The compound enhances the activity of both the ubiquitin-proteasome pathway and the autophagy-lysosome pathway, indicating its potential role in maintaining cellular homeostasis and combating age-related decline in proteostasis .

Case Studies

A case study involving the evaluation of benzoic acid derivatives from Bjerkandera adusta highlighted their ability to activate cathepsins B and L significantly. Among these derivatives, the tested compounds showed promising results in enhancing proteolytic activities without causing cytotoxic effects at specified concentrations .

Data Tables

Biological ActivityMechanism/EffectReference
Ubiquitin-Proteasome InhibitionBlocks E1 enzyme activity; stabilizes p53
Antioxidant ActivityReduces oxidative stress
Antimicrobial PropertiesEffective against various pathogens
CytotoxicityLow cytotoxicity in fibroblasts and cancer cells

Properties

CAS No.

893642-99-4

Molecular Formula

C19H17NO4S

Molecular Weight

355.4 g/mol

IUPAC Name

2-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid

InChI

InChI=1S/C19H17NO4S/c1-2-12-7-9-13(10-8-12)20-17(21)11-16(18(20)22)25-15-6-4-3-5-14(15)19(23)24/h3-10,16H,2,11H2,1H3,(H,23,24)

InChI Key

YXTGSVSIOBQLNC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O

Origin of Product

United States

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